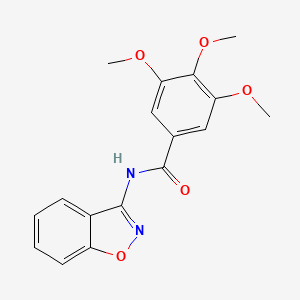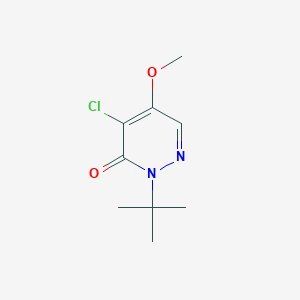
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPMU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes.
Mecanismo De Acción
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea acts by binding to the pore region of KCNQ channels, preventing the flow of potassium ions through the channel. This results in a decrease in the electrical activity of cells, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including the regulation of insulin secretion, the modulation of neuronal excitability, and the regulation of smooth muscle tone. N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is its selectivity for KCNQ channels, which allows for the investigation of the role of these channels in various physiological processes. However, one limitation of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is its relatively low potency, which can make it difficult to achieve complete blockage of KCNQ channels.
Direcciones Futuras
There are many potential future directions for the use of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea in scientific research. One area of interest is the role of KCNQ channels in the regulation of insulin secretion, which could have implications for the treatment of diabetes. Additionally, N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea could be used to investigate the role of KCNQ channels in the regulation of neuronal excitability, which could have implications for the treatment of neurological disorders such as epilepsy. Finally, N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea could be used to investigate the potential therapeutic effects of KCNQ channel blockers in the treatment of inflammatory diseases.
Métodos De Síntesis
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenyl isothiocyanate with cyclopropylamine. The resulting product is then purified through recrystallization to obtain pure N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been widely used in scientific research as a tool for investigating various biological processes. One of the primary applications of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is in the study of potassium channels, which play a critical role in regulating the electrical activity of cells. N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been shown to selectively block a specific type of potassium channel, known as the KCNQ channel, making it a valuable tool for investigating the role of these channels in various physiological processes.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2S/c11-6-1-4-9(8(12)5-6)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTQCAJZDDSXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)





![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)
![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)




![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)
